molecular formula C19H18N2O4 B11357176 N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11357176
M. Wt: 338.4 g/mol
InChI Key: CGDILPOSXFBCJJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with the molecular formula C16H17NO4 This compound is known for its unique chemical structure, which includes an oxazole ring, an ethoxyphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 2-ethoxyphenyl isocyanate with 4-methoxyphenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the oxazole ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced oxazole rings.

    Substitution: Compounds with new functional groups replacing the ethoxy or methoxy groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The oxazole ring and the phenyl groups play a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its combination of an oxazole ring with ethoxy and methoxyphenyl groups, which imparts unique chemical and biological properties. This distinct structure allows for diverse applications and interactions that are not observed with similar compounds.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-3-24-17-7-5-4-6-15(17)20-19(22)16-12-18(25-21-16)13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,22)

InChI Key

CGDILPOSXFBCJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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